Hydrogenation Rate vs. Benzyl Crotyl Ether
In competitive catalytic hydrogenation studies using platinum catalysts supported on graphite, the hydrogenation rate of the allyl group in allyl benzyl ether was consistently higher than that of the crotyl group in benzyl crotyl ether across a range of solution acidities. In strongly alkaline solutions, the hydrogenation rate of the crotyl group dropped to zero, while the allyl group remained reactive [1]. This direct comparison demonstrates a clear kinetic advantage for allyl benzyl ether in processes requiring selective reduction of the alkene moiety under basic conditions.
| Evidence Dimension | Hydrogenation rate (relative reactivity) |
|---|---|
| Target Compound Data | Measurable hydrogenation rate; rate remains >0 even in strong alkaline solutions |
| Comparator Or Baseline | Benzyl crotyl ether (C6H5–CH2–O–CH2–CH=CH–CH3) |
| Quantified Difference | Crotyl hydrogenation rate = 0 in strong alkaline solutions; allyl rate >0 |
| Conditions | Pt/graphite catalyst, ethanolic solutions, varying KOH/H2SO4 concentrations |
Why This Matters
Users requiring selective hydrogenation of an alkene in the presence of base-sensitive functional groups should select allyl benzyl ether over its crotyl analog, as the latter becomes completely unreactive under strongly alkaline conditions.
- [1] Lamy-Pitara, E.; N'Zemba, B.; Barbier, J.; Barbot, F.; Miginiac, L. Simple and competitive catalytic hydrogenation of nitrobenzene, allyl benzyl ether and benzyl crotyl ether in alkaline alcoholic media. J. Mol. Catal. A: Chem. 1999, 144, 199–206. View Source
